molecular formula C9H7NO3 B1591558 4-Cyano-2-methoxybenzoic acid CAS No. 89469-52-3

4-Cyano-2-methoxybenzoic acid

Cat. No. B1591558
CAS RN: 89469-52-3
M. Wt: 177.16 g/mol
InChI Key: ZMYZUBQHLGJMDS-UHFFFAOYSA-N
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Patent
US07220769B2

Procedure details

Thionyl chloride (50 ml) was added to 2-methoxy-4-cyano benzoic acid (Tetrahedron Letters, 1986, 27(49), 5997–6000) (8 g, 45.2 mmol) in dichloromethane (70 ml) and the solution was refluxed for 5 h. After cooling to room temperature, the solvent was removed under reduced pressure. The crude benzoyl chloride was dissolved in diglime (120 ml), cooled at −78° C. and 1M lithium tritertbutoxyaluminium hydride in THF (46 ml, 46 mmol) was added dropwise in 3 h. Stirring was continued for 30 min at −78° C. then the reaction was allowed to reach 0° C. and quenched with water (15 ml) and 2N NaOH (15 ml). The reaction mixture was stirred for 1 h, filtered and the organic phase was removed under reduced pressure. The crude residue was purified by column chromatography eluting with n-hexane/ethyl acetate 80:20 to give 4 g of the title compound (yield 55%) as a yellow powder, mp=112–114° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][O:6][C:7]1[CH:15]=[C:14]([C:16]#[N:17])[CH:13]=[CH:12][C:8]=1[C:9](O)=[O:10].[H-].C(O[Al](OC(C)(C)C)OC(C)(C)C)(C)(C)C.[Li+].C1COCC1>ClCCl>[CH3:5][O:6][C:7]1[CH:15]=[C:14]([C:16]#[N:17])[CH:13]=[CH:12][C:8]=1[CH:9]=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
8 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC(=C1)C#N
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C)(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C.[Li+]
Name
Quantity
46 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude benzoyl chloride was dissolved in diglime (120 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled at −78° C.
CUSTOM
Type
CUSTOM
Details
to reach 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (15 ml) and 2N NaOH (15 ml)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the organic phase was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with n-hexane/ethyl acetate 80:20

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=O)C=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.